molecular formula C12H12O B158444 6-Ethyl-2-naphthalenol CAS No. 1999-64-0

6-Ethyl-2-naphthalenol

Cat. No. B158444
CAS RN: 1999-64-0
M. Wt: 172.22 g/mol
InChI Key: UMFMPNDTINUJER-UHFFFAOYSA-N
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Description

6-Ethyl-2-naphthalenol is a chemical compound with the molecular formula C12H12O . It is an isomer of 1-naphthol, differing by the location of the hydroxyl group on the naphthalene ring . The naphthols are naphthalene homologues of phenol, but more reactive .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-2-naphthalenol consists of a naphthalene ring with a hydroxyl group at the 2nd position and an ethyl group at the 6th position . The molecular weight is 172.22 g/mol .


Physical And Chemical Properties Analysis

6-Ethyl-2-naphthalenol has a molecular weight of 172.22 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the search results .

Relevant Papers Several papers were found during the search, including studies on the synthesis of naphthalene derivatives , the design and synthesis of Strychnidin-oxiran-naphthalenol derivatives , and the recent development in the synthesis of heterocycles by 2-naphthol-based multicomponent reactions . These papers could provide further insights into the properties and potential applications of 6-Ethyl-2-naphthalenol and related compounds.

Scientific Research Applications

Synthesis and Chemical Reactions

6-Ethyl-2-naphthalenol is a compound that could be analogously involved in various synthesis and chemical reaction studies, similar to its close relatives in the naphthalene series. For instance, studies on the photochemistry of naphthyl derivatives explore their potential for intramolecular electron transfer mechanisms, useful in the development of fluorescent probes and understanding photochemical reactions (Morley & Pincock, 2001). Moreover, the platinum-catalyzed hydroarylation of aryl enynes demonstrates the synthesis of functionalized naphthalenes, indicating a method for creating naphthalene derivatives with varied substituents, potentially including 6-ethyl-2-naphthalenol (Kang, Kim, Oh, & Lee, 2012).

Material Science and Catalysis

The study of Co(II), Ni(II), Cu(II), and Zn(II) complexes with unsymmetrical tetradentate Schiff bases ligands, including naphthalene derivatives, reveals their promising application in material science and as catalysts in various chemical reactions. These complexes showcase potential utility in catalysis, magnetic materials, and optical applications due to their unique structural and electronic properties (Al-Nama & AL Nidaa, 2019).

Photophysical Studies

Investigations into the photophysical properties of naphthalene derivatives, such as the study of probes like Acrylodan and Prodan, are crucial for understanding solvent effects on fluorescence. These studies can lead to the development of new fluorescent probes for bioimaging and diagnostics, highlighting the importance of structural modification in naphthalene compounds to tailor their photophysical properties for specific applications (Cerezo et al., 2001).

Environmental Applications

Naphthalene derivatives have been studied for their reaction with the nitrate radical, providing insights into atmospheric chemistry and the environmental fate of polycyclic aromatic hydrocarbons. This research contributes to our understanding of air pollution and the mechanisms of night-time atmospheric reactions, with implications for environmental protection and policy (Phousongphouang & Arey, 2002).

properties

IUPAC Name

6-ethylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h3-8,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFMPNDTINUJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2-naphthalenol

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